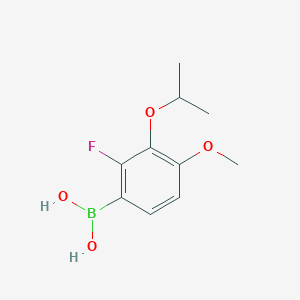

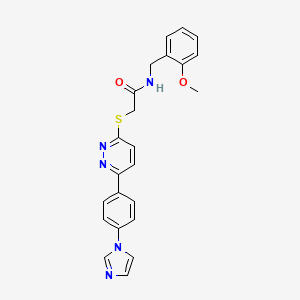

![molecular formula C21H22ClN3O3S B2508063 N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950313-81-2](/img/structure/B2508063.png)

N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple heterocyclic components, such as a thieno[2,3-d]pyrimidin ring system, which is a common motif in medicinal chemistry for its potential pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride leads to new cyclization products, indicating the reactivity of such thieno[2,3-d]pyrimidin systems under certain conditions . Similarly, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves multiple steps, including the formation of esters, hydrazides, and 1,3,4-oxadiazol-2-thiols, before the final coupling reaction . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, revealing its geometry and confirming the presence of a thieno[3,2-d]pyrimidin core . This suggests that similar analytical methods could be employed to determine the precise structure of the compound under analysis.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with the formation of 1,2,4-oxadiazole rings from amidines and the synthesis of oxadiazolylthio derivatives . These reactions demonstrate the potential for the compound to undergo various transformations, which could be useful in further derivatization or in understanding its mechanism of action.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of the compound are not provided, related compounds have been characterized. For instance, the crystallographic data for a thiadiazolopyrimidin derivative was reported, including its space group and cell dimensions . Such information is crucial for understanding the compound's behavior in different environments and could be predictive of its solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Chemistry

The synthesis of thienopyrimidine derivatives and related compounds plays a significant role in heterocyclic chemistry, contributing to the development of novel compounds with potential therapeutic applications. For instance, the work by Harb, Hussein, and Mousa (2006) on acetoacetanilides in heterocyclic synthesis showcases the creation of thienopyridines among other fused derivatives, highlighting the versatility of these compounds in generating bioactive molecules (Harb, Hussein, & Mousa, 2006).

Antimicrobial and Anti-inflammatory Applications

Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) synthesized new thieno[2,3-d]pyrimidine heterocyclic compounds, demonstrating remarkable activity against fungi, bacteria, and inflammation, suggesting the potential of these compounds in treating infectious diseases and inflammatory conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Cytotoxic Activities and Cancer Research

The exploration of thienopyrimidine derivatives extends to the evaluation of their cytotoxic activities against various cancer cell lines. For example, compounds synthesized by Toolabi et al. (2019) showed significant antiproliferative activities, indicating their potential as therapeutic agents in cancer treatment (Toolabi et al., 2019).

Herbicidal Activity

In addition to biomedical applications, thienopyrimidine derivatives have been assessed for their selective herbicidal activity, as demonstrated by Liu and Shi (2014), who designed and synthesized novel compounds with moderate to good efficacy against certain plant species (Liu & Shi, 2014).

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3S/c1-28-15-8-7-12(11-14(15)22)23-18(26)10-9-17-24-20(27)19-13-5-3-2-4-6-16(13)29-21(19)25-17/h7-8,11H,2-6,9-10H2,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDARUKWINFTIKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

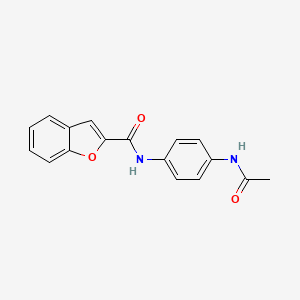

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)